molecular formula C25H22FN3O2 B14870872 (E)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(4-(m-tolyl)piperazine-1-carbonyl)acrylonitrile

(E)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(4-(m-tolyl)piperazine-1-carbonyl)acrylonitrile

Cat. No.: B14870872
M. Wt: 415.5 g/mol
InChI Key: QPPFUDDKCZPZJT-CAPFRKAQSA-N
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Description

This compound features a hybrid structure combining three key moieties:

  • 5-(4-Fluorophenyl)furan-2-yl substituent: The fluorinated furan ring contributes aromaticity and lipophilicity, while the fluorine atom may influence metabolic stability and binding affinity .

Synthetic routes typically involve condensation reactions between activated acrylonitrile derivatives and pre-functionalized furan/piperazine precursors, followed by crystallization from polar aprotic solvents like DMF or ethanol .

Properties

Molecular Formula

C25H22FN3O2

Molecular Weight

415.5 g/mol

IUPAC Name

(E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-[4-(3-methylphenyl)piperazine-1-carbonyl]prop-2-enenitrile

InChI

InChI=1S/C25H22FN3O2/c1-18-3-2-4-22(15-18)28-11-13-29(14-12-28)25(30)20(17-27)16-23-9-10-24(31-23)19-5-7-21(26)8-6-19/h2-10,15-16H,11-14H2,1H3/b20-16+

InChI Key

QPPFUDDKCZPZJT-CAPFRKAQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C#N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related molecules with variations in the acrylonitrile backbone, heterocyclic systems, and piperazine substituents (Table 1).

Table 1: Structural Comparison of Key Analogues

Compound Name Key Structural Features Molecular Weight (g/mol) Key References
(E)-3-(5-(4-Fluorophenyl)furan-2-yl)-2-(4-(m-tolyl)piperazine-1-carbonyl)acrylonitrile Acrylonitrile, 4-fluorophenyl-furan, m-tolyl-piperazine 446.45
2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile Azepane (7-membered ring) instead of piperazine; phenyl-furan 405.43
(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one Piperazine with bis-fluorophenylmethyl group; ethoxyphenyl-acrylate 506.52
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Trifluoromethylphenyl-piperazine; thiophene substituent 423.40
2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate Acrylate ester instead of acrylonitrile; acetylphenyl group 312.30
Key Findings from Comparative Studies

Impact of Piperazine Substituents: The m-tolyl group in the target compound enhances lipophilicity (predicted logP = 3.8) compared to the trifluoromethylphenyl analogue (logP = 4.2), which may improve membrane permeability but reduce aqueous solubility .

Role of Heterocyclic Systems :

  • Furan vs. Thiophene : The oxygen atom in furan increases polarity compared to sulfur in thiophene, affecting electronic distribution and π-π stacking interactions .
  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances metabolic stability relative to chlorine, as seen in isostructural compounds (), which showed longer plasma half-lives for fluorinated derivatives .

Backbone Modifications :

  • Replacing acrylonitrile with acrylate esters () reduces electrophilicity, diminishing reactivity in nucleophilic environments but improving stability under physiological conditions .

Crystallographic and Conformational Insights :

  • X-ray studies () confirm that the piperazine ring adopts a chair conformation in all analogues, while the acrylonitrile group maintains an (E)-configuration to minimize steric clash .
  • Intramolecular hydrogen bonds (e.g., C–H···O/F) stabilize planar conformations in fluorophenyl-containing derivatives .

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